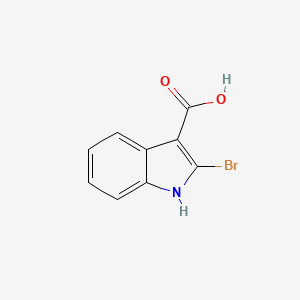

2-bromo-1H-indole-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-1H-indole-3-carboxylic acid is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1H-indole-3-carboxylic acid typically involves the bromination of indole-3-carboxylic acid. One common method is the electrophilic substitution reaction where indole-3-carboxylic acid is treated with bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature to avoid over-bromination.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under controlled conditions. Key methodologies include:

a) Alkylation with Alkyl Bromides

Reactions with alkyl bromides proceed via deprotonation using strong bases like lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C to 0°C). For example:

-

Reagents : LDA, HMPA (hexamethylphosphoramide), alkyl bromide

-

Conditions : THF solvent, -78°C → 0°C, followed by deprotection with 30% NaOH/MeOH at 70°C

-

Product : α-Substituted indole-3-acetic acid derivatives (e.g., compounds 9 and 10 )

b) Amination

Primary and secondary amines can displace bromine under palladium-catalyzed Buchwald-Hartwig conditions, forming 2-aminoindole derivatives .

Coupling Reactions

The bromine atom participates in cross-coupling reactions to form carbon-carbon bonds:

a) Suzuki-Miyaura Coupling

-

Reagents : Boronic acids, Pd(PPh₃)₄ catalyst, Na₂CO₃ base

-

Conditions : Aqueous ethanol, 80–100°C

-

Product : 2-Aryl/heteroaryl indole-3-carboxylic acids

b) Heck Coupling

Reactions with alkenes (e.g., styrene) form 2-alkenylindole derivatives under palladium catalysis .

Table 1: Key Functional Group Reactions

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing polycyclic structures:

-

Indoloquinolines : Cyclization with nitriles under acidic conditions forms fused heterocycles.

-

Spiroindoles : Reaction with cyclic ketones via Pd-catalyzed C–H activation .

Biological Activity Modulation

Derivatives of this compound show herbicidal activity by mimicking auxin receptors (TIR1). For example:

Stability and Reaction Optimization

科学研究应用

Pharmaceutical Development

Role as an Intermediate

2-Bromo-1H-indole-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential in treating neurological disorders and other diseases. For instance, derivatives of indole-2-carboxylic acid have shown promise as inhibitors of HIV-1 integrase, a key enzyme in the HIV replication cycle. These compounds demonstrated significant inhibitory activity with IC50 values ranging from 0.13 μM to 47.44 μM, indicating their potential as therapeutic agents against HIV .

Case Study: HIV-1 Integrase Inhibitors

A study focused on optimizing indole derivatives revealed that structural modifications at the C2 and C3 positions significantly enhanced their inhibitory effects against integrase. For example, compound 20a exhibited an IC50 of 0.13 μM, showcasing the importance of chemical structure in drug efficacy .

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical research to study enzyme inhibition mechanisms. Its derivatives have been shown to inhibit matrix metalloproteinase-13 (MMP-13), which is relevant for treating arthritic conditions. The discovery of indole inhibitors for MMP-13 highlights the compound's versatility and importance in developing treatments for inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is valued as a building block for synthesizing more complex molecules. It facilitates the creation of various indole derivatives that can be further modified for specific applications in medicinal chemistry and materials science .

| Application Area | Key Findings |

|---|---|

| Pharmaceutical Development | Effective inhibitors for HIV-1 integrase |

| Biochemical Research | Inhibitors for MMP-13 related to arthritis |

| Organic Synthesis | Building block for diverse indole derivatives |

Material Science

Development of New Materials

The unique properties of this compound make it suitable for applications in material science. It has been investigated for use in developing new polymers and coatings, leveraging its chemical characteristics to enhance material properties .

Agricultural Chemistry

Potential Agrochemical Applications

Research into the agrochemical applications of this compound indicates potential uses in formulating effective pesticides and herbicides. The exploration of its derivatives in agricultural chemistry underscores its significance beyond medicinal applications .

作用机制

The mechanism of action of 2-bromo-1H-indole-3-carboxylic acid involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The indole ring can interact with proteins and enzymes, modulating their activity and leading to various biological effects .

相似化合物的比较

Similar Compounds

Indole-3-carboxylic acid: Lacks the bromine atom, leading to different reactivity and biological activity.

5-Bromoindole-3-carboxylic acid: Another brominated indole derivative with bromine at a different position.

Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions.

Uniqueness

2-Bromo-1H-indole-3-carboxylic acid is unique due to the presence of the bromine atom at the 2-position, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

生物活性

2-Bromo-1H-indole-3-carboxylic acid (C9H6BrNO2) is a brominated indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The structure of this compound features a bromine atom at the 2-position of the indole ring, which significantly influences its chemical reactivity and biological properties. The presence of the carboxylic acid group at the 3-position enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom can participate in halogen bonding, enhancing binding affinity to proteins and enzymes. The indole core is known for its ability to modulate enzyme activity, leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, particularly against strains like Staphylococcus aureus and Pseudomonas aeruginosa, by targeting cystathionine γ-synthase (bCSE) activity .

- Anticancer Properties : Research indicates that derivatives of this compound can reduce cell proliferation in various cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast) cells .

Antimicrobial Activity

A summary of the antimicrobial efficacy of this compound against various bacterial strains is provided below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Escherichia coli | 16 µg/mL |

Anticancer Activity

The following table summarizes the anticancer effects observed in different human cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect | Reference |

|---|---|---|---|

| HepG2 | 15 | Significant growth inhibition | |

| A549 | 20 | Moderate growth inhibition | |

| MCF-7 | 10 | High sensitivity |

Case Studies and Research Findings

- Antimicrobial Potentiation : A study demonstrated that derivatives based on this compound can act as potentiators for antibiotic therapies, enhancing the effectiveness against resistant bacterial strains. This suggests potential applications in overcoming antibiotic resistance .

- Anticancer Screening : In vitro studies have shown that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapeutic agent .

- Structural Modifications : Research has indicated that modifying the bromine position or substituting functional groups can lead to enhanced biological activity. For example, derivatives with additional halogen groups at specific positions have demonstrated improved anticancer efficacy .

属性

分子式 |

C9H6BrNO2 |

|---|---|

分子量 |

240.05 g/mol |

IUPAC 名称 |

2-bromo-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C9H6BrNO2/c10-8-7(9(12)13)5-3-1-2-4-6(5)11-8/h1-4,11H,(H,12,13) |

InChI 键 |

WIBFODMTGZVGLY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=C(N2)Br)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。